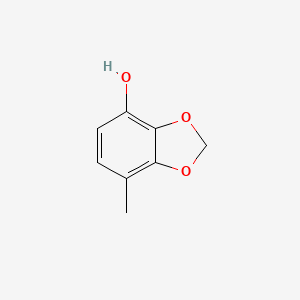

1,3-Benzodioxol-4-ol,7-methyl-

Description

Contextualization within Benzodioxole Chemistry Research

The 1,3-benzodioxole (B145889) ring system is a recognized pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.net This scaffold is present in numerous natural products and has been a template for the synthesis of a multitude of derivatives. arabjchem.orgresearchgate.net Researchers have explored the introduction of various functional groups onto the benzodioxole core to modulate its electronic properties and biological interactions. The presence of the methylenedioxy group is a key characteristic that distinguishes these compounds. wikipedia.org The synthesis of the parent 1,3-benzodioxole is typically achieved through the condensation of catechol with a disubstituted halomethane. wikipedia.org

Rationale for Advanced Academic Investigation of the Chemical Compound

The specific academic interest in 1,3-Benzodioxol-4-ol, 7-methyl- is driven by several key factors. The substitution pattern—a hydroxyl group at the 4-position and a methyl group at the 7-position—is anticipated to confer unique properties upon the benzodioxole core.

The rationale for investigating this particular compound is built upon the established biological activities of related benzodioxole derivatives. For instance, various substituted benzodioxoles have demonstrated potential as anticancer, antibacterial, and anti-inflammatory agents. researchgate.netresearchgate.netresearchgate.net A closely related compound, 4,7-dimethoxy-5-methyl-1,3-benzodioxole, has been shown to possess anti-inflammatory properties. researchgate.netnih.gov The presence of a hydroxyl group, as seen in 1,3-Benzodioxol-4-ol, 7-methyl-, can provide a site for further chemical modification and may enhance biological activity through hydrogen bonding interactions with target enzymes or receptors.

Furthermore, the introduction of a methyl group can influence the compound's lipophilicity and metabolic stability, which are critical parameters in drug design. A patent for the synthesis of the structurally similar (S)-α-methyl-1,3-benzodioxole-5-ethanol highlights the importance of methylated benzodioxoles as intermediates for pharmacologically active molecules. google.com The investigation of 1,3-Benzodioxol-4-ol, 7-methyl- is therefore a logical step in the systematic exploration of the structure-activity relationships of this versatile scaffold.

Overview of Research Trajectories for Benzodioxole Derivatives

The academic exploration of benzodioxole derivatives is diverse and continues to expand. A significant research trajectory focuses on their potential as therapeutic agents. Studies have reported the synthesis and evaluation of benzodioxole derivatives for their antitumor and antimicrobial activities. researchgate.net For example, a series of 1,3-benzodioxoles were synthesized and evaluated for their in vitro antitumor activity against human tumor cell lines. researchgate.net

Another major area of investigation is their role as modulators of enzyme activity. Certain benzodioxole derivatives are known to interact with enzymes such as cytochrome P450. wikipedia.org Research has also explored their application as neuroprotective agents, with some derivatives showing potential in the context of neurodegenerative diseases. acs.org The synthesis of novel benzodioxole derivatives with varied substitution patterns remains a vibrant area of research, aimed at discovering compounds with enhanced biological efficacy and novel mechanisms of action. arabjchem.orgresearchgate.net

Chemical Compound Data

Below are data tables summarizing the key properties of 1,3-Benzodioxol-4-ol, 7-methyl- and a list of other chemical compounds mentioned in this article.

Properties of 1,3-Benzodioxol-4-ol, 7-methyl-

| Property | Value | Source |

|---|---|---|

| CAS Number | 200959-14-4 | axsyn.com |

| Molecular Formula | C8H8O3 | Inferred |

| Molecular Weight | 152.15 g/mol | Inferred |

Structure

3D Structure

Properties

Molecular Formula |

C8H8O3 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

7-methyl-1,3-benzodioxol-4-ol |

InChI |

InChI=1S/C8H8O3/c1-5-2-3-6(9)8-7(5)10-4-11-8/h2-3,9H,4H2,1H3 |

InChI Key |

VAJQEDSWJLPEJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)O)OCO2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for the Chemical Compound and its Precursors

The synthesis of 1,3-Benzodioxol-4-ol, 7-methyl- fundamentally relies on the construction of the core 1,3-benzodioxole (B145889) ring system, followed by or preceded by the introduction of the required functional groups at specific positions.

Synthesis from Substituted Catechol Derivatives

The primary and most established route to the benzodioxole core involves the cyclization of a catechol derivative. For the target compound, the logical precursor is 3-methylcatechol (B131232) (3-methylbenzene-1,2-diol). The formation of the methylenedioxy bridge is typically achieved by reacting the catechol with a disubstituted halomethane, such as dibromomethane (B42720) or dichloromethane, in the presence of a base. consensus.app This reaction is a nucleophilic substitution where the two hydroxyl groups of the catechol displace the halogens on the methylene (B1212753) halide to form the five-membered dioxole ring.

The synthesis of the 3-methylcatechol precursor itself can be approached through various means. While it is a known metabolite in certain microbial degradation pathways, chemical synthesis is more common in a laboratory setting. uwindsor.ca One approach involves the demethylation of 2-methoxy-4-methylphenol.

Table 1: General Reaction for Benzodioxole Formation

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

Regioselective Hydroxylation and Methylation Approaches

Achieving the specific 4-hydroxy, 7-methyl substitution pattern of the target compound requires precise control of regiochemistry. A powerful strategy for such functionalization on an existing aromatic ring is Directed ortho-Metalation (DoM) . wikipedia.orgbaranlab.org In this methodology, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org

The oxygen atoms of the 1,3-benzodioxole ring system can function as a DMG, directing lithiation to the C-4 and C-7 positions. Starting with 7-methyl-1,3-benzodioxole (synthesized from 3-methylcatechol), a DoM reaction would lead to the formation of a 4-lithio intermediate. This highly reactive aryllithium species can then be quenched with an electrophilic hydroxylating agent to introduce the required hydroxyl group at the C-4 position.

Plausible Synthetic Sequence via DoM:

Methylenation: 3-methylcatechol is reacted with a methylene source (e.g., dibromomethane) and a base to form 7-methyl-1,3-benzodioxole.

ortho-Lithiation: The 7-methyl-1,3-benzodioxole is treated with an organolithium base (e.g., n-BuLi). The dioxole oxygens direct the deprotonation to the C-4 position.

Electrophilic Hydroxylation: The resulting 4-lithio-7-methyl-1,3-benzodioxole intermediate is reacted with an electrophile that can deliver an "OH+" equivalent, such as a borate (B1201080) ester followed by oxidative workup (e.g., with H₂O₂) or reagents like MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)). This yields the final product, 1,3-Benzodioxol-4-ol, 7-methyl-.

This regioselective approach avoids the formation of unwanted isomers that can be a major issue in classical electrophilic aromatic substitution. wikipedia.orguwindsor.ca

Novel Synthetic Methodologies for Benzodioxole Derivatives

Modern organic synthesis has introduced a variety of new methods for the construction and functionalization of heterocyclic systems like benzodioxoles, focusing on efficiency, sustainability, and the ability to create complex molecular architectures.

Transition-Metal Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Transition-metal catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, has been successfully applied to the synthesis of functionalized benzodioxole derivatives. worldresearchersassociations.comresearchgate.net This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organohalide. worldresearchersassociations.com

For benzodioxole synthesis, this allows for the introduction of a wide variety of aryl or alkyl substituents onto the aromatic portion of the molecule. A common strategy involves first synthesizing a halogenated benzodioxole (e.g., 6-bromo-1,3-benzodioxole derivative). This halogenated intermediate can then undergo a Suzuki-Miyaura reaction with various boronic acids to generate a library of new, complex benzodioxole compounds. researchgate.net

Table 2: Example of Suzuki-Miyaura Coupling for Benzodioxole Functionalization

| Substrate | Coupling Partner | Catalyst System | Product | Yield Range |

|---|

Eco-Sustainable and Green Chemistry Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. For benzodioxole derivatives, microwave-assisted organic synthesis (MAOS) has emerged as a prominent green chemistry approach. consensus.appbaranlab.orgunblog.fr The reaction of a catechol with a benzoic acid derivative in the presence of polyphosphoric acid can be dramatically accelerated using microwave irradiation. unblog.fr

This method offers several advantages over conventional heating:

Reduced Reaction Time: Reactions can be completed in seconds to minutes, compared to hours for traditional methods. unblog.fr

Increased Yields: Yields are often significantly higher. unblog.fr

Solvent-Free or Reduced Solvent Conditions: Polyphosphoric acid can act as both a catalyst and a solvent, eliminating the need for additional toxic organic solvents. unblog.fr

These factors make microwave-assisted synthesis a simple, economical, and effective green alternative for producing benzodioxole derivatives. baranlab.org

Stereoselective Synthesis of Analogues

The creation of chiral molecules is of paramount importance in medicinal and materials chemistry. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral compound. For benzodioxole analogues, asymmetric synthesis can be employed to create chiral structures.

Methodologies for achieving stereoselectivity include:

Chiral Catalysts: Using chiral transition metal complexes or organocatalysts can induce enantioselectivity in reactions that form or functionalize the benzodioxole ring or its substituents. For example, chiral catalysts have been used in asymmetric cycloaddition reactions to produce chiral products. nih.gov

Axial Chirality Transfer: In some cases, existing chirality in a precursor molecule can be transferred during a reaction to create a new chiral center or axis. This has been demonstrated in the synthesis of C-N axially chiral carbazoles from C-C axially chiral biaryls through intramolecular amination reactions. rsc.org

Asymmetric Oxidative Coupling: Chiral ligands can be used in metal-mediated oxidative coupling reactions to produce axially chiral biaryl compounds, such as BINOL derivatives, which can themselves be used as powerful chiral ligands in other asymmetric syntheses. mdpi.com

These advanced methods allow for the synthesis of specific, optically active benzodioxole analogues, which is crucial when a particular stereoisomer is responsible for desired biological or material properties.

One-Pot Reaction Strategies

One-pot syntheses, which involve multiple reaction steps in a single reactor, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. While specific one-pot procedures for 1,3-Benzodioxol-4-ol, 7-methyl- are not extensively detailed in the literature, strategies can be extrapolated from the synthesis of analogous benzodioxole structures.

A plausible one-pot approach could involve the reaction of a suitably substituted catechol, such as 3-methylcatechol, with a source of the methylenedioxy bridge. Microwave-assisted green synthesis protocols have proven effective for creating 1,3-benzodioxole derivatives by reacting catechols with benzoic acid derivatives in the presence of a catalyst like polyphosphoric acid, which can also serve as the solvent and cyclizing agent researchgate.net. Multicomponent reactions (MCRs) represent another powerful strategy for the efficient, one-pot construction of complex molecular architectures from three or more starting materials orientjchem.org. Such methodologies could be adapted to assemble the core structure and introduce the required substituents in a single, streamlined process.

| Reaction Type | Reactants | Catalyst/Conditions | Key Advantage |

| Microwave-Assisted Cyclization | Catechol Derivative, Benzoic Acid Derivative | Polyphosphoric Acid, Microwave Irradiation | Rapid, high yield, solvent-free researchgate.net |

| Multicomponent Reaction (MCR) | Aldehyde, Tetronic Acid, Aminonitrile, Phenylhydrazine | Alum, Environment-friendly media | High atom economy, operational simplicity orientjchem.org |

Chemical Reactivity and Derivatization of the Benzodioxol-4-ol Scaffold

The chemical behavior of 1,3-Benzodioxol-4-ol, 7-methyl- is dictated by the electronic properties and steric influences of its substituents on the aromatic ring.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The outcome of such reactions on the 1,3-Benzodioxol-4-ol, 7-methyl- ring depends on the directing effects of the existing substituents. The available positions for substitution are C-5 and C-6.

The substituents can be classified based on their activating/deactivating and directing properties:

Hydroxyl (-OH) at C-4: A powerful activating group that directs incoming electrophiles to the ortho (C-5) and para positions.

Methylenedioxy (-OCH₂O-) at C-1,2: An activating group that directs to the adjacent C-6 position.

Methyl (-CH₃) at C-7: A weakly activating group that directs to its ortho (C-6) and para (C-4, already substituted) positions.

The hydroxyl group is the most potent activating group on the ring, and its influence is expected to be dominant libretexts.org. It strongly favors substitution at the C-5 position, which is ortho to it. The methyl and methylenedioxy groups also activate the C-6 position. Therefore, electrophilic substitution reactions are likely to yield a mixture of products, with the C-5 substituted product predicted to be the major isomer due to the powerful directing effect of the hydroxyl group. Steric hindrance could also influence the regioselectivity of the reaction youtube.com.

| Substituent | Position | Activating/Deactivating Effect | Directing Effect | Favored Position(s) for Substitution |

|---|---|---|---|---|

| -OH | C-4 | Strongly Activating | Ortho, Para | C-5 |

| -CH₃ | C-7 | Weakly Activating | Ortho, Para | C-6 |

| -OCH₂O- | C-1,2 | Activating | Ortho | C-6 |

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group at C-4 is a key site for derivatization. Its acidic proton can be readily removed by a base, forming a phenoxide ion, which is a potent nucleophile.

Etherification: The phenoxide can react with alkyl halides in a Williamson ether synthesis to form corresponding ethers. This transformation can be used to introduce a wide variety of alkyl or aryl groups at the 4-position, altering the molecule's physical and biological properties.

Esterification: The hydroxyl group can be acylated using acid chlorides or anhydrides to form esters nih.gov. This reaction is often catalyzed by a base like pyridine (B92270) or triethylamine. For example, reaction with acetyl chloride would yield 7-methyl-1,3-benzodioxol-4-yl acetate. These reactions are typically high-yielding and allow for the introduction of diverse acyl groups.

Modifications of the Methylenedioxy Moiety

The methylenedioxy bridge is generally a stable cyclic acetal. wikipedia.org Cleavage of this ring requires harsh conditions and is not a common synthetic transformation. However, studies on the metabolism of related compounds show that enzymatic systems, such as cytochrome P450, can catalyze the opening of the methylenedioxy ring. In a laboratory setting, strong Lewis acids or reducing agents might effect its cleavage, typically yielding a catechol derivative. This process, however, often requires conditions that could affect other functional groups on the molecule.

Functionalization of the Methyl Group

The methyl group at C-7 is attached to the aromatic ring, making it a benzylic position. This allows for selective functionalization through several pathways.

Radical Halogenation: The benzylic protons can be abstracted by radical initiators. Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide would lead to the formation of 7-(bromomethyl)-1,3-benzodioxol-4-ol. This benzylic bromide is a versatile intermediate, susceptible to nucleophilic substitution, allowing for the introduction of various functional groups (e.g., -CN, -OR, -NR₂). researchgate.net

Oxidation: The methyl group can be oxidized to other functional groups. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl group to a carboxylic acid, yielding 4-hydroxy-1,3-benzodioxole-7-carboxylic acid. Milder or more controlled oxidation conditions could potentially yield the corresponding aldehyde, 4-hydroxy-1,3-benzodioxole-7-carbaldehyde.

Catalytic Conversions and Reaction Mechanisms

Catalytic methods offer efficient and selective routes for the derivatization of the benzodioxole scaffold.

Palladium-Catalyzed Cross-Coupling: If the aromatic ring is first halogenated (e.g., at the C-5 or C-6 position via electrophilic aromatic substitution), palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction can be employed. researchgate.net This would involve reacting the aryl halide with a boronic acid in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a base to form a new carbon-carbon bond, attaching a new aryl or alkyl group to the ring. researchgate.networldresearchersassociations.com

Friedel-Crafts Acylation: The electron-rich aromatic ring is susceptible to Friedel-Crafts acylation, which introduces an acyl group. This reaction is typically catalyzed by a Lewis acid, but heterogeneous catalysts are also effective and offer advantages in terms of recyclability. nih.govresearchgate.net Acylation of 1,3-Benzodioxol-4-ol, 7-methyl- would likely occur at the C-5 position, yielding a ketone derivative.

The mechanism for these transformations follows well-established principles. For instance, electrophilic aromatic substitution proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate determines the reaction's rate and regioselectivity, with electron-donating groups like -OH and -CH₃ stabilizing the positive charge, particularly when the attack is at the ortho or para positions. libretexts.org

| Functional Group | Reaction Type | Typical Reagents | Product Type |

|---|---|---|---|

| Aromatic Ring | Electrophilic Substitution (e.g., Nitration) | HNO₃, H₂SO₄ | Nitro-substituted derivative |

| Aromatic Ring | Suzuki-Miyaura Coupling (after halogenation) | Ar-B(OH)₂, Pd catalyst, Base | Aryl-substituted derivative worldresearchersassociations.com |

| Hydroxyl Group | Etherification | R-X, Base | Ether derivative |

| Hydroxyl Group | Esterification | Acyl chloride, Base | Ester derivative nih.gov |

| Methyl Group | Radical Bromination | NBS, Initiator | Benzylic bromide researchgate.net |

| Methyl Group | Oxidation | KMnO₄ | Carboxylic acid |

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of 1,3-Benzodioxol-4-ol, 7-methyl-. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers primary insights into the molecular framework. For 1,3-Benzodioxol-4-ol, 7-methyl-, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl group, the hydroxyl proton, and the methylene (B1212753) protons of the dioxole ring. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the hydroxyl and methyl substituents, as well as the dioxole ring.

Two-dimensional (2D) NMR techniques are crucial for assembling the complete structural puzzle, especially for complex derivatives. nih.gov Techniques such as Correlation Spectroscopy (COSY) would establish proton-proton couplings, for instance, between adjacent aromatic protons. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) couplings between protons and carbons. These correlations are instrumental in confirming the substitution pattern on the benzodioxole core. For instance, an HMBC correlation between the methyl protons and the aromatic carbons would confirm the position of the methyl group at C7.

Table 1: Predicted ¹H NMR Chemical Shifts for 1,3-Benzodioxol-4-ol, 7-methyl- (Note: These are estimated values based on analogous compounds. Actual values may vary.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.5 - 7.0 | Doublet, Doublet |

| Methylene (-O-CH₂-O-) | ~5.9 | Singlet |

| Methyl (-CH₃) | ~2.2 | Singlet |

| Hydroxyl (-OH) | 4.5 - 5.5 (variable) | Singlet (broad) |

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,3-Benzodioxol-4-ol, 7-methyl- (Note: These are estimated values based on analogous compounds. Actual values may vary.)

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-OH | 140 - 150 |

| Aromatic C-CH₃ | 120 - 130 |

| Other Aromatic C | 105 - 120 |

| Methylene (-O-CH₂-O-) | ~101 |

| Methyl (-CH₃) | 15 - 25 |

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For 1,3-Benzodioxol-4-ol, 7-methyl-, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its molecular formula (C₈H₈O₃).

Electron ionization (EI) is a common MS technique that leads to characteristic fragmentation patterns. The fragmentation of 1,3-benzodioxole (B145889) derivatives often involves the loss of formaldehyde (B43269) (CH₂O) from the dioxole ring. core.ac.uk For the target compound, characteristic fragments would likely include the loss of a methyl radical (•CH₃), a hydroxyl radical (•OH), and potentially a retro-Diels-Alder reaction within the dioxole ring. The molecular ion peak [M]⁺ and the subsequent fragment ions provide a fingerprint that aids in the identification of the compound. Laser desorption ionization mass spectrometry (LDI-MS) has also been utilized in combination with other techniques for the analysis of 1,3-benzodioxole derivatives. nih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for 1,3-Benzodioxol-4-ol, 7-methyl-

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

| 152 | [M]⁺ (Molecular Ion) |

| 137 | [M - CH₃]⁺ |

| 135 | [M - OH]⁺ |

| 122 | [M - CH₂O]⁺ |

X-ray Crystallography for Solid-State Structure Determination (if applicable to analogues)

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. While obtaining suitable crystals of 1,3-Benzodioxol-4-ol, 7-methyl- would be a prerequisite, the analysis of analogous crystalline 1,3-benzodioxole derivatives offers valuable insights into the expected solid-state conformation. nih.gov

Studies on related compounds have shown that the five-membered dioxole ring is often not perfectly planar and can adopt an envelope or a twisted conformation. nih.gov The benzene (B151609) ring, in contrast, is typically planar. X-ray analysis would precisely determine bond lengths, bond angles, and torsion angles, providing an accurate depiction of the molecular geometry. Furthermore, intermolecular interactions such as hydrogen bonding (involving the hydroxyl group) and π-π stacking of the aromatic rings, which govern the crystal packing, can be elucidated. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For 1,3-Benzodioxol-4-ol, 7-methyl-, these techniques would confirm the presence of the hydroxyl, methyl, and benzodioxole moieties.

The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the methyl group would appear around 2850-3100 cm⁻¹. Characteristic absorptions for the C-O-C stretching of the dioxole ring are also expected. orientjchem.org

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data. The aromatic C=C stretching vibrations would give rise to strong signals in the Raman spectrum in the 1400-1650 cm⁻¹ region. The symmetric vibrations of the molecule are often more intense in the Raman spectrum compared to the IR spectrum.

Table 4: Predicted Characteristic Vibrational Frequencies for 1,3-Benzodioxol-4-ol, 7-methyl-

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 (broad) | Weak |

| Aromatic C-H | C-H stretch | 3000 - 3100 | 3000 - 3100 |

| Methyl (-CH₃) | C-H stretch | 2850 - 2970 | 2850 - 2970 |

| Aromatic C=C | C=C stretch | 1450 - 1600 | 1450 - 1600 (strong) |

| Dioxole C-O-C | C-O-C stretch | 1030 - 1250 | Moderate |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules. These calculations can elucidate the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting a molecule's stability, reactivity, and potential interactions.

Frontier Molecular Orbital Theory (EHOMO, ELUMO, ΔEg)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons. The energy gap (ΔEg) between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.

For benzodioxole derivatives, these parameters are often calculated to understand their chemical behavior. For instance, in studies of corrosion inhibitors, a higher EHOMO and a lower ELUMO are often associated with better inhibition efficiency, as this facilitates the molecule's adsorption onto a metal surface.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Benzodioxole Derivative

| Parameter | Energy (eV) |

| EHOMO | -5.8 |

| ELUMO | -1.2 |

| ΔEg (ELUMO - EHOMO) | 4.6 |

Note: The data in this table is hypothetical and serves as an example of typical values for a benzodioxole derivative.

Charge Densities and Dipole Moment Analysis

In the context of benzodioxole derivatives, studies have suggested that their biological activity can be dependent on the charges of the carbon atoms connected to the oxygen atoms of the dioxole ring and the molecule's dipole moment Current time information in Edmonton, CA..

Table 2: Exemplary Calculated Atomic Charges and Dipole Moment for a Benzodioxole Derivative

| Atom/Parameter | Value |

| Charge on O (dioxole) | -0.45 e |

| Charge on C (dioxole) | +0.20 e |

| Dipole Moment | 2.5 D |

Note: The data in this table is hypothetical and for illustrative purposes.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map is a visual representation of the charge distribution around a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Red regions on an ESP map indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. This tool is invaluable for predicting how a molecule will interact with other molecules, such as receptors or enzymes.

Reactivity Predictions Based on Molecular Orbitals

The information gleaned from FMO theory and ESP maps can be used to predict a molecule's reactivity. For example, the regions of the molecule with the highest HOMO density are the most likely sites for electrophilic attack. Conversely, the areas with the highest LUMO density are the most probable sites for nucleophilic attack. These predictions are crucial in understanding reaction mechanisms and designing new molecules with specific reactive properties.

Molecular Dynamics Simulations of Benzodioxole Derivatives

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational changes, flexibility, and interactions of molecules in a dynamic environment, such as in a solvent or bound to a biological target. For benzodioxole derivatives, MD simulations can be employed to investigate their interactions with proteins, which is particularly relevant for drug design and understanding their biological activity nih.gov. These simulations can help to validate docking studies and provide insights into the stability of ligand-protein complexes.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Correlation with Molecular Parameters

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are developed by correlating molecular descriptors with observed activity. These descriptors can be derived from the molecular structure and can be quantum chemical (e.g., EHOMO, ELUMO, dipole moment), physicochemical (e.g., hydrophobicity, molar refractivity), or topological in nature Current time information in Edmonton, CA..

For benzodioxole derivatives, QSAR studies have been used to model various activities, such as their antioxidant properties Current time information in Edmonton, CA.. These models can help to predict the activity of new, unsynthesized compounds and to identify the key molecular features that contribute to their biological effects. The development of robust QSAR models relies on the careful selection of descriptors and the use of appropriate statistical methods for model validation Current time information in Edmonton, CA..

Molecular Docking Studies with Model Macromolecules (e.g., Enzymes, Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial in drug discovery and molecular biology to understand the interaction between a ligand and its receptor.

While specific molecular docking studies for 1,3-Benzodioxol-4-ol, 7-methyl- are not prominently documented, research on analogous 1,3-benzodioxole (B145889) derivatives reveals their potential to interact with various biological targets. For instance, derivatives of 1,3-benzodioxole have been investigated as inhibitors of enzymes such as tubulin and histone deacetylase (HDAC), which are significant in cancer research. researchgate.netnih.gov Studies on other substituted benzodioxoles have also explored their inhibitory potential against enzymes like aromatase. nih.gov

These studies indicate that the 1,3-benzodioxole scaffold can serve as a core structure for designing molecules that can fit into the active sites of enzymes and receptors. The binding affinity and specificity are influenced by the nature and position of the substituents on the benzodioxole ring. For 1,3-Benzodioxol-4-ol, 7-methyl-, the hydroxyl and methyl groups are expected to play a significant role in its binding orientation and affinity with target macromolecules. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the methyl group can engage in hydrophobic interactions.

Table 1: Representative Molecular Docking Studies of 1,3-Benzodioxole Derivatives with Model Macromolecules

| 1,3-Benzodioxole Derivative | Target Macromolecule | Key Findings |

| 1,3-benzodioxole tagged Dacarbazine derivatives | Tubulin | The derivatives bind effectively with the tubulin protein, suggesting potential as anticancer agents that inhibit microtubule formation. researchgate.netsemanticscholar.org |

| 1,3-benzodioxole propargyl ether derivatives | Histone Deacetylase (HDAC) | Certain derivatives showed higher binding scores than some approved drugs, indicating potent HDAC inhibition. nih.gov |

| 6-[(4-substituted-phenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol | Aromatase | The inhibitor potency is attributed to molecular flexibility, hydrophobic interactions, and hydrogen bonding within the enzyme's active site. nih.gov |

This table is generated based on studies of related 1,3-benzodioxole compounds to infer the potential interactions of 1,3-Benzodioxol-4-ol, 7-methyl-.

Theoretical Insights into Non-Covalent Interaction Mechanisms (e.g., Hydrogen Bonding, Pi-Stacking)

Non-covalent interactions are critical in determining the structure and function of biological macromolecules and their complexes with ligands. For 1,3-Benzodioxol-4-ol, 7-methyl-, several types of non-covalent interactions are theoretically plausible and play a crucial role in its binding to biological targets.

Hydrogen Bonding: The hydroxyl group at the 4-position is a key functional group capable of forming strong hydrogen bonds. It can act as a hydrogen bond donor (with its hydrogen atom) and a hydrogen bond acceptor (with its oxygen atom). This allows it to form directional interactions with amino acid residues such as aspartate, glutamate, serine, and threonine in the active site of a protein. The oxygen atoms in the dioxole ring can also act as weak hydrogen bond acceptors.

Pi-Stacking: The aromatic benzene (B151609) ring of the 1,3-benzodioxole core can participate in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. These interactions, where the aromatic rings are stacked face-to-face or edge-to-face, contribute significantly to the binding affinity.

Hydrophobic Interactions: The methyl group at the 7-position and the methylene (B1212753) group of the dioxole ring are hydrophobic. These groups can interact favorably with nonpolar pockets within a protein's active site, driven by the hydrophobic effect.

Computational studies on related benzodioxole derivatives have highlighted the importance of these non-covalent interactions. For example, in the docking studies of aromatase inhibitors, both hydrogen bonding and hydrophobic interactions were identified as key contributors to their potent inhibitory activity. nih.gov Similarly, computational analyses of various biologically active molecules containing heterocyclic rings often reveal a complex interplay of these forces dictating their binding mode and affinity. nih.gov

Table 2: Potential Non-Covalent Interactions of 1,3-Benzodioxol-4-ol, 7-methyl-

| Type of Interaction | Structural Feature Involved | Potential Interacting Partners in a Macromolecule |

| Hydrogen Bonding (Donor) | 4-hydroxyl group | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bonding (Acceptor) | 4-hydroxyl group, Dioxole oxygen atoms | Arginine, Lysine, Serine, Threonine |

| Pi-Stacking | Benzene ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | 7-methyl group, Dioxole methylene group | Alanine, Valine, Leucine, Isoleucine |

| Van der Waals Forces | Entire molecule | All atoms in the binding pocket |

This table outlines the theoretically predicted non-covalent interactions for 1,3-Benzodioxol-4-ol, 7-methyl- based on its chemical structure.

Mechanistic Studies of Molecular Interactions in Vitro and in Silico

Investigation of Enzyme Inhibition Mechanisms in Model Biological Systems

No direct in vitro studies on the tyrosinase inhibitory activity of 1,3-Benzodioxol-4-ol, 7-methyl- were identified. However, extensive research on the closely related compound, sesamol (B190485), provides insights into the potential mechanisms. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest in the cosmetic and medical fields.

Sesamol has been shown to inhibit both the monophenolase and diphenolase activities of tyrosinase. researchgate.netmdpi.com The inhibition mechanism differs for the two activities. For the diphenolase activity, sesamol acts as a competitive inhibitor, suggesting it binds to the active site of the enzyme, likely competing with the L-DOPA substrate. researchgate.netmdpi.com In contrast, for the monophenolase activity, it exhibits non-competitive inhibition, indicating that it binds to a site other than the active site, affecting the enzyme's catalytic efficiency without preventing substrate binding. researchgate.netmdpi.com

The inhibitory potency of sesamol against tyrosinase is significant, with midpoint concentrations in the micromolar range. researchgate.netmdpi.com This body of research on sesamol suggests that 1,3-Benzodioxol-4-ol, 7-methyl- may also possess tyrosinase inhibitory properties, although the presence of the methyl group could alter its binding affinity and inhibitory mechanism.

| Compound | Tyrosinase Activity | Inhibition Type | Ki (μM) | Midpoint Concentration (μM) |

| Sesamol | Diphenolase | Competitive | 0.57 | 1.9 |

| Sesamol | Monophenolase | Non-competitive | 1.4 | 3.2 |

Data based on studies of the structurally similar compound sesamol. researchgate.netmdpi.com

Direct in silico studies on the interaction of 1,3-Benzodioxol-4-ol, 7-methyl- with fungal enzyme targets are not available in the current literature. However, computational studies on other natural polyphenols and related compounds provide a framework for understanding potential antifungal mechanisms.

In silico studies on various plant-derived polyphenols have identified fungal enzymes such as 14-alpha demethylase (CYP51) and nucleoside diphosphokinase as potential targets. nih.gov These enzymes are crucial for fungal cell wall synthesis and integrity. Molecular docking studies have shown that polyphenols can bind to the active sites of these enzymes, suggesting a mechanism of antifungal action. nih.gov

Furthermore, in silico and in vitro studies on the antifungal activity of a new chromone (B188151) derivative against Candida spp. predicted that the compound has an affinity for several fungal targets, with the highest predicted affinity for thymidylate synthase. mdpi.com Another study on sesamin, a lignan (B3055560) also found in sesame, identified it as a potential binder to exo-1,3-β-glucanase, an enzyme involved in fungal morphogenesis, through molecular docking. mdpi.com These findings suggest that compounds with a benzodioxole moiety may have the potential to interact with and inhibit key fungal enzymes, a hypothesis that would require specific in silico and in vitro testing for 1,3-Benzodioxol-4-ol, 7-methyl-.

Receptor Binding Profile Analysis Using In Vitro and Computational Models

Specific in vitro or computational receptor binding profile analyses for 1,3-Benzodioxol-4-ol, 7-methyl- have not been reported. However, studies on other 1,3-benzodioxole (B145889) derivatives indicate that this chemical scaffold can interact with various receptors.

For instance, a novel 1,3-benzodioxole N-phenylpiperazine derivative, LASSBio-772, was identified as a potent and selective alpha 1A/1D adrenoceptor (AR) antagonist. nih.gov In vitro binding assays using displacement of a radiolabeled ligand demonstrated high affinity for the alpha 1A-AR and alpha 1D-AR subtypes. nih.gov

Furthermore, computational approaches are increasingly used to predict the receptor targets of novel compounds. scienceopen.com For example, an integrated approach combining computational analogue selection and in vitro data has been used to predict the estrogen receptor binding potential of substituted phenols. nih.gov Such computational models could be applied to 1,3-Benzodioxol-4-ol, 7-methyl- to predict its potential receptor binding profile and guide future in vitro studies.

Studies on Nucleic Acid (DNA/RNA) Binding Interactions

While there are no direct studies on the nucleic acid binding interactions of 1,3-Benzodioxol-4-ol, 7-methyl-, research on the related compound sesamol provides evidence of its interaction with DNA.

Spectroscopic techniques, including absorption and fluorescence spectrophotometry, as well as viscometry, have been used to monitor the interaction of sesamol with calf thymus DNA (CT-DNA). researchgate.net The results suggest that sesamol can interact with DNA through outside and/or groove binding modes. researchgate.net This is evidenced by hyperchromism in the UV absorption band and a slight increase in the fluorescence of a DNA-intercalating dye upon the addition of sesamol, indicating partial displacement of the dye. researchgate.net

Thermodynamic analysis of the interaction between sesamol and CT-DNA revealed that the binding is enthalpy-favored. researchgate.net The binding constant was determined to be 2.7 × 10^4 M^-1, suggesting a high affinity of sesamol for DNA. researchgate.net These findings indicate that the 1,3-benzodioxole moiety can interact with nucleic acids, and similar interactions could be possible for 1,3-Benzodioxol-4-ol, 7-methyl-.

Protein-Ligand Interaction Dynamics via Advanced Computational Methods

Specific advanced computational studies on the protein-ligand interaction dynamics of 1,3-Benzodioxol-4-ol, 7-methyl- are not available. However, molecular dynamics (MD) simulations have been employed to study the interactions of the related compound sesamol with proteins.

A study combining spectroscopic methods, molecular docking, and MD simulations investigated the interaction between sesamol and myosin. researchgate.net The results indicated that sesamol forms a complex with myosin, affecting its microenvironment and secondary structure. researchgate.net Molecular docking revealed a favorable binding affinity, and MD simulations suggested that hydrophobic interactions and hydrogen bonding contribute to the stability of the protein-ligand complex. researchgate.net

MD simulations are a powerful tool for understanding the dynamic behavior of proteins and their interactions with ligands at an atomic level. nih.gov These computational methods can provide insights into conformational changes, binding pathways, and binding affinities, which are crucial for drug discovery and design. nih.gov The application of such methods to 1,3-Benzodioxol-4-ol, 7-methyl- could elucidate its potential protein targets and interaction dynamics.

Biochemical Pathway Interrogation in Cell-Free Systems

Direct studies on the interrogation of biochemical pathways by 1,3-Benzodioxol-4-ol, 7-methyl- in cell-free systems are not present in the reviewed literature. However, research on sesamol provides some indications of its effects on biochemical processes that could be investigated in cell-free assays.

Sesamol has been shown to possess antioxidant and anti-inflammatory properties, suggesting its interaction with pathways related to oxidative stress and inflammation. nih.gov The basic mechanism of action of sesamol includes scavenging free radicals and modulating the expression and activity of various enzymes and signaling proteins involved in these pathways. researchgate.net

For example, sesamol has been reported to interfere with the energy metabolism of the fungus Pestalotiopsis neglecta by decreasing ATP levels and the activity of key enzymes in the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov Such effects on enzymatic activity could be further investigated and quantified using cell-free systems, which allow for the study of specific enzyme kinetics and pathway components in a controlled environment without the complexity of a whole-cell system. These approaches could be valuable in determining the specific biochemical targets of 1,3-Benzodioxol-4-ol, 7-methyl-.

Role As a Synthetic Intermediate and Building Block in Chemical Synthesis

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

While specific literature detailing the use of 1,3-Benzodioxol-4-ol, 7-methyl- as a precursor for complex heterocyclic scaffolds is limited, the broader class of 1,3-benzodioxole (B145889) derivatives is widely recognized for its role in the synthesis of various heterocyclic compounds. The inherent reactivity of the aromatic ring, coupled with the directing effects of the hydroxyl and methyl substituents, suggests its potential in electrophilic substitution and coupling reactions to build fused or substituted heterocyclic systems. For instance, derivatives of 1,3-benzodioxole have been utilized in multi-step syntheses to afford complex nitrogen- and oxygen-containing heterocycles.

Scaffold for the Development of Natural Product Analogs and Libraries

The 1,3-benzodioxole moiety is a common structural motif found in a wide array of natural products with diverse biological activities. Although direct application of 1,3-Benzodioxol-4-ol, 7-methyl- in the synthesis of specific natural product analogs is not extensively documented, its potential as a scaffold is significant. The functional groups present on the molecule allow for the systematic introduction of various side chains and pharmacophores, enabling the creation of libraries of novel compounds. These libraries can then be screened for biological activity, aiding in the discovery of new therapeutic agents. The synthesis of analogs of natural products often involves the strategic use of building blocks that can be readily modified to explore structure-activity relationships.

Utilization in the Synthesis of Advanced Chemical Intermediates

The chemical reactivity of 1,3-Benzodioxol-4-ol, 7-methyl- makes it a valuable starting material for the synthesis of more elaborate chemical intermediates. The hydroxyl group can be readily converted into other functional groups such as ethers, esters, or triflates, thereby expanding its synthetic utility. The aromatic ring can undergo various transformations, including nitration, halogenation, and formylation, to introduce additional functionalities. These transformations can yield advanced intermediates that are key components in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. For example, related benzodioxole derivatives are used to create intermediates for a range of commercially important products.

Applications in Materials Science Research (e.g., corrosion inhibitors)

Recent research has highlighted the potential of 1,3-benzodioxole derivatives in the field of materials science, particularly as corrosion inhibitors for metals. researchgate.netscispace.com The mechanism of inhibition is often attributed to the adsorption of the organic molecules onto the metal surface, forming a protective layer that prevents contact with corrosive agents. scispace.com Theoretical studies using quantum chemical calculations and quantitative structure-activity relationship (QSAR) models have been employed to understand the relationship between the molecular structure of benzodioxole derivatives and their corrosion inhibition efficiency. researchgate.netscispace.com These studies suggest that the presence of heteroatoms (oxygen in the dioxole ring) and the electron density of the aromatic system play a crucial role in the adsorption process. While specific studies on 1,3-Benzodioxol-4-ol, 7-methyl- are not prevalent, the general findings for the benzodioxole class suggest its potential utility in this application. The electronic properties conferred by the hydroxyl and methyl groups could influence its adsorption characteristics and, consequently, its effectiveness as a corrosion inhibitor.

Environmental Chemical Degradation Pathways

Photolytic Degradation Mechanisms under Controlled Conditions

The presence of a phenolic chromophore in 1,3-Benzodioxol-4-ol, 7-methyl- suggests that it is susceptible to degradation by ultraviolet (UV) radiation. Photodegradation can occur through direct photolysis or indirect photo-oxidation involving photochemically generated reactive species.

Direct Photolysis: Under controlled laboratory settings, exposure to UV light, particularly UV-C (210 nm), can induce the degradation of phenolic compounds. The primary mechanism involves the absorption of UV photons, leading to the excitation of the molecule and subsequent homolytic cleavage of the O-H bond in the phenolic group. This process generates a phenoxyl radical and a hydrogen radical. The resulting phenoxyl radical is a key intermediate that can undergo further reactions, such as dimerization, polymerization, or reaction with other molecules.

Indirect Photo-oxidation: In aqueous environments, the presence of photosensitizers or photocatalysts like titanium dioxide (TiO₂) can significantly accelerate degradation. openresearchlibrary.orgsemanticscholar.org UV irradiation of water can also generate highly reactive hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that can attack the aromatic ring of the phenol (B47542). The reaction is typically initiated by the addition of the hydroxyl radical to the benzene (B151609) ring, leading to the formation of hydroxylated intermediates. researchgate.net For 1,3-Benzodioxol-4-ol, 7-methyl-, this would likely result in the formation of catechol or hydroquinone (B1673460) derivatives, which are then susceptible to ring-opening reactions, eventually leading to the formation of smaller, short-chain organic compounds like formic acid and oxalic acid, and ultimately mineralization to carbon dioxide and water. researchgate.net

The table below summarizes potential photolytic degradation reactions for 1,3-Benzodioxol-4-ol, 7-methyl-.

| Degradation Pathway | Reactant(s) | Key Intermediates | Final Products (Mineralization) |

| Direct Photolysis | UV Radiation | 7-methyl-1,3-benzodioxol-4-oxyl radical | Polymerized products |

| Indirect Photo-oxidation | UV Radiation, H₂O, TiO₂ (optional) | Hydroxyl radicals, dihydroxy-methyl-benzodioxole derivatives | Short-chain organic acids (formic, oxalic), CO₂, H₂O |

Chemical Oxidation and Reduction Processes in Abiotic Environmental Matrices

In abiotic environmental matrices such as soil and sediment, chemical oxidation is a more significant degradation pathway for phenolic compounds than reduction. The primary oxidants in these environments are often metal oxides, particularly manganese (Mn) and iron (Fe) oxides. mdpi.com

The phenolic hydroxyl group of 1,3-Benzodioxol-4-ol, 7-methyl- makes it susceptible to oxidation. The process is initiated by the transfer of an electron from the phenolic compound to the metal oxide, typically Mn(IV) oxides, which are strong oxidants in soil. mdpi.comacs.org This reaction generates a phenoxyl radical, similar to the one formed during photolysis. This radical can then undergo several transformations, including coupling reactions to form larger polymeric structures, which contributes to the formation of soil organic matter (humic substances). mdpi.com

Alternatively, further oxidation can lead to the formation of quinone-type structures. The methylenedioxy bridge and the methyl group are generally more resistant to abiotic oxidation compared to the phenolic hydroxyl group but can be oxidized under stronger conditions, potentially leading to ring cleavage and the formation of smaller organic molecules and eventually CO₂. mdpi.com The reactivity and degradation products of phenolic compounds in soil are highly dependent on factors such as soil pH, redox potential (Eh), and the concentration of oxidative enzymes and nonenzymatic oxidants. wordpress.com

Reduction processes for a compound like 1,3-Benzodioxol-4-ol, 7-methyl- are less likely in typical oxic environmental matrices. Abiotic reduction generally requires strongly reducing conditions and specific electron donors, which are not commonly available for this type of molecule.

The table below outlines the probable chemical oxidation processes.

| Matrix | Oxidizing Agent(s) | Initial Reaction | Potential Products |

| Soil/Sediment | Manganese Oxides (e.g., δ-MnO₂) | Electron transfer from phenol to Mn(IV) | Phenoxyl radical, Quinone-like structures, Polymerized humic substances, CO₂ |

| Aqueous Environment | Dissolved Oxygen, Metal Ions (e.g., Fe³⁺) | Slow oxidation | Phenoxyl radical, Quinone-like structures |

Biotransformation Pathways in Model Microbial Systems

Biotransformation by microorganisms is a crucial pathway for the degradation of complex organic molecules in the environment. For compounds containing a 1,3-benzodioxole (B145889) (or methylenedioxyphenyl) ring, a common and critical step in microbial degradation is the enzymatic cleavage of the methylenedioxy bridge. researchgate.netnih.gov This has been observed in the degradation of similar natural products like piperine (B192125) and berberine (B55584) by various soil bacteria, including species of Rhodococcus, Pseudomonas, and actinomycetes. nih.govasm.orgnih.gov

The biotransformation of 1,3-Benzodioxol-4-ol, 7-methyl- in a model microbial system is likely initiated by a demethylenation reaction. This reaction is catalyzed by specific enzymes, such as tetrahydrofolate (THF)-dependent demethylenases or NADH-dependent enzymes, which cleave the C-O bonds of the methylenedioxy ring. researchgate.netnih.gov This cleavage transforms the methylenedioxy group into two hydroxyl groups, resulting in the formation of a catechol derivative, specifically a dihydroxy-methyl-benzene derivative.

Once the catechol intermediate is formed, it is readily susceptible to further degradation by microbial dioxygenase enzymes. These enzymes catalyze the cleavage of the aromatic ring, which is a common strategy in the bacterial catabolism of aromatic compounds. mdpi.com The ring cleavage can proceed via either ortho- or meta-cleavage pathways, leading to the formation of aliphatic intermediates. These intermediates then enter central metabolic pathways, such as the Krebs cycle, where they are ultimately mineralized to carbon dioxide and water.

The table below details the proposed steps in the microbial biotransformation of 1,3-Benzodioxol-4-ol, 7-methyl-.

| Step | Process | Enzyme Class (Example) | Intermediate/Product | Model Microorganism (Genus) |

| 1 | Demethylenation | Methylenetransferase / Demethylenase | 3,4-dihydroxy-6-methylphenol (a catechol derivative) | Rhodococcus, Pseudomonas, Streptomyces |

| 2 | Aromatic Ring Cleavage | Dioxygenase | Aliphatic carboxylic acids | Pseudomonas, Alcaligenes |

| 3 | Central Metabolism | Various dehydrogenases, etc. | CO₂, H₂O, Biomass | Various soil bacteria |

Future Perspectives and Emerging Research Directions

Development of Next-Generation Catalytic Systems for Synthesis

The future synthesis of 1,3-Benzodioxol-4-ol, 7-methyl- and its derivatives is poised to benefit from significant advancements in catalytic systems, moving towards more efficient, sustainable, and selective methodologies. Research is increasingly focused on overcoming the limitations of traditional synthesis, which often involve harsh conditions and generate substantial waste mdpi.com.

One of the most promising avenues is the development and application of heterogeneous recyclable catalysts. These catalysts, particularly in packed bed reactors for continuous flow processes, offer numerous advantages, including simplified catalyst separation, reduced manual handling, and faster reaction kinetics compared to batch processes mdpi.com. The acylation of 1,3-benzodioxole (B145889) has been successfully demonstrated in a continuous process using a recyclable heterogeneous substoichiometric catalyst, achieving good conversion and selectivity mdpi.com. Future research will likely focus on adapting these systems for the specific functionalization required to produce 1,3-Benzodioxol-4-ol, 7-methyl-.

Furthermore, transition-metal-free synthesis is an emerging area that offers environmentally benign alternatives. For instance, a metal-free tandem C-C/C-O bond formation approach has been developed for the synthesis of densely functionalized indolyl chromene derivatives, showcasing the potential for creating complex molecules without relying on heavy metals researchgate.net. Additionally, photoredox catalysis is emerging as a powerful tool for the C-H gem-difunctionalization of 1,3-benzodioxoles, allowing for the synthesis of highly functionalized molecules under mild conditions nih.gov. These innovative catalytic strategies are expected to play a crucial role in the future synthesis of novel benzodioxole derivatives.

| Catalytic System | Reaction Type | Potential Advantages |

| Heterogeneous Recyclable Catalysts | Acylation, Alkylation | Sustainability, ease of separation, suitability for continuous flow processes mdpi.com |

| Transition-Metal-Free Catalysis | C-C and C-O bond formation | Environmentally friendly, avoids heavy metal contamination researchgate.net |

| Photoredox Catalysis | C-H Functionalization | Mild reaction conditions, high degree of functionalization nih.gov |

Exploration of Novel Molecular Targets for Interaction Studies

The 1,3-benzodioxole moiety is a key pharmacophore present in a wide range of biologically active compounds, suggesting that 1,3-Benzodioxol-4-ol, 7-methyl- could interact with various molecular targets. The versatility of the benzodioxole core allows for the creation of derivatives with diverse biological activities, including anticancer, anti-inflammatory, and antidiabetic properties mdpi.comresearchgate.netresearchgate.networldresearchersassociations.com.

Future research is likely to focus on identifying and validating novel molecular targets for 1,3-Benzodioxol-4-ol, 7-methyl- and its analogs. For example, some benzodioxole derivatives have been shown to act as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and pain nih.gov. Further investigation could explore the potential of 1,3-Benzodioxol-4-ol, 7-methyl- to selectively target COX-2, which is overexpressed in various pathological conditions, including cancer nih.gov.

In the realm of oncology, microtubule dynamics present another promising target. The 1,3-benzodioxole structure is found in several natural antimitotic agents, and synthetic derivatives could be designed to interfere with tubulin polymerization, a critical process in cell division tandfonline.com. Molecular docking studies have already been employed to investigate the binding potential of 1,3-benzodioxole derivatives to tubulin tandfonline.com.

Beyond these, the cytochrome P450 (CYP) family of enzymes, which play a crucial role in drug metabolism, are known to be modulated by methylenedioxyphenyl compounds nih.govnih.govresearchgate.net. Understanding the interaction of 1,3-Benzodioxol-4-ol, 7-methyl- with specific CYP isoforms will be critical for its development as a potential therapeutic agent. Additionally, there is emerging interest in targeting protein arginine methyltransferase 5 (PRMT5), an enzyme upregulated in various cancers, for which novel inhibitors are being actively sought mdpi.com.

| Potential Molecular Target | Therapeutic Area | Rationale for Exploration |

| Cyclooxygenase (COX) Enzymes | Anti-inflammatory, Analgesic | Known inhibitory activity of benzodioxole derivatives nih.gov |

| Tubulin | Oncology | Structural similarity to natural antimitotic agents tandfonline.com |

| Cytochrome P450 (CYP) Enzymes | Drug Metabolism, Toxicology | Known modulatory effects of methylenedioxyphenyl compounds nih.govnih.govresearchgate.net |

| Auxin Receptor TIR1 | Agriculture | Benzodioxole derivatives have been designed as potent auxin receptor agonists frontiersin.org |

| Protein Arginine Methyltransferase 5 (PRMT5) | Oncology | PRMT5 is an emerging therapeutic target in various cancers mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Predictive Chemical Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the de novo design of bioactive molecules, including derivatives of 1,3-Benzodioxol-4-ol, 7-methyl-. These computational approaches can accelerate the discovery of new chemical entities with desired properties by learning from vast datasets of known bioactive compounds nih.govnih.govethz.ch.

Generative AI models, such as recurrent neural networks, can be trained to understand the "language" of chemical structures and generate novel molecules with a high probability of possessing specific biological activities nih.govnih.gov. For instance, a deep learning model could be fine-tuned on a dataset of known kinase inhibitors to design new benzodioxole derivatives with potent and selective activity against a particular kinase. This approach has already been successfully applied to design novel agonists for nuclear receptors nih.govnih.gov.

Furthermore, ML-based quantitative structure-activity relationship (QSAR) models can establish correlations between the chemical structure of benzodioxole derivatives and their biological activities, aiding in the optimization of lead compounds neuroquantology.com. Computational tools can also predict crucial pharmacokinetic and toxicity (ADMET) properties, allowing for the early identification and elimination of compounds with unfavorable profiles, thereby streamlining the drug discovery process tandfonline.comsteeronresearch.com. The use of computer-aided drug discovery has already been demonstrated in the successful design of N-(benzo[d] frontiersin.orgchemicalbook.comdioxol-5-yl)-2-(one-benzylthio) acetamides as potent auxin receptor agonists frontiersin.org.

| AI/ML Application | Objective | Potential Impact on 1,3-Benzodioxol-4-ol, 7-methyl- Research |

| Generative Models | De novo design of novel derivatives | Accelerated discovery of compounds with enhanced bioactivity and desired properties nih.govnih.govethz.ch |

| QSAR Modeling | Prediction of biological activity | Optimization of lead compounds and understanding of structure-activity relationships neuroquantology.com |

| ADMET Prediction | In silico assessment of pharmacokinetics and toxicity | Early-stage filtering of candidates to reduce late-stage failures tandfonline.comsteeronresearch.com |

| Molecular Docking | Prediction of binding to molecular targets | Identification of potential biological targets and elucidation of binding modes tandfonline.com |

Expanding Applications in Diverse Chemical Industries

The versatile structure of the benzodioxole core suggests that 1,3-Benzodioxol-4-ol, 7-methyl- and its derivatives have the potential for a wide range of applications across various chemical industries. Currently, benzodioxole compounds are utilized as precursors for perfumes, agrochemicals, and pharmaceuticals thermofisher.com.

In the pharmaceutical sector, the diverse biological activities of benzodioxole derivatives make them attractive candidates for the development of new therapeutic agents. Research has highlighted their potential as anticancer, antidiabetic, anti-inflammatory, and antiepileptic agents mdpi.comnih.govmdpi.com. The ability of some benzodioxole compounds to modulate cytochrome P450 enzymes could also be harnessed to improve the pharmacokinetic profiles of co-administered drugs mdpi.com.

In the agrochemical industry, the methylenedioxyphenyl group is a well-known feature of insecticide synergists nih.govresearchgate.netchemicalbook.com. Future research could explore the potential of 1,3-Benzodioxol-4-ol, 7-methyl- as a novel synergist or as a scaffold for the development of new pesticides. Additionally, the discovery of benzodioxole derivatives as potent auxin receptor agonists opens up new possibilities for their use as plant growth regulators to enhance crop production frontiersin.org.

The fragrance industry also represents a significant market for benzodioxole derivatives due to their unique aromatic properties chemicalbook.com. The specific substitution pattern of 1,3-Benzodioxol-4-ol, 7-methyl- may impart novel olfactory characteristics, making it a candidate for the development of new fragrance ingredients.

| Industry | Current Applications of Benzodioxoles | Potential Future Applications of 1,3-Benzodioxol-4-ol, 7-methyl- |

| Pharmaceuticals | Precursors for various drugs, anticonvulsants thermofisher.commdpi.com | Anticancer, antidiabetic, anti-inflammatory agents, drug metabolism modulators mdpi.comnih.govmdpi.com |

| Agrochemicals | Insecticide synergists nih.govresearchgate.netchemicalbook.com | Novel insecticide synergists, plant growth regulators frontiersin.org |

| Fragrances | Perfume ingredients chemicalbook.com | Development of new and unique scents |

| Materials Science | Intermediates in organic synthesis thermofisher.com | Building blocks for novel functional materials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.